molecular formula C8H18N2 B1615812 1-Aminomethylcycloheptylamine CAS No. 5062-68-0

1-Aminomethylcycloheptylamine

Cat. No.: B1615812
CAS No.: 5062-68-0
M. Wt: 142.24 g/mol
InChI Key: NVOUFFPIQCIEDT-UHFFFAOYSA-N
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Description

1-Aminomethylcycloheptylamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

HFIP-Promoted Assembly of Unnatural Amino Esters

The study by Li and Yu (2019) showcases the HFIP-promoted de novo assembly of unnatural α-arylated amino esters and dipeptide mimetics, highlighting the synthesis versatility of amines like 1-Aminomethylcycloheptylamine. This method establishes C-C and C-N bonds, creating chiral centers in high yields. The protocol's application in the late-stage elaboration of drug molecules underscores its utility in developing new LSD1 inhibitors, potentially offering a novel therapeutic strategy for diseases modulated by histone demethylation (Li & Yu, 2019).

Arylcyclohexylamines Synthesis

Maddox, Godefroi, and Parcell (1965) described the synthesis of various 1-arylcyclohexylamines, evaluating their potential as central nervous system depressants. This foundational work provides insight into the chemical manipulation and potential pharmacological uses of compounds structurally related to this compound (Maddox, Godefroi, & Parcell, 1965).

Bicyclic Amino Acids in Drug Discovery

Trabocchi, Scarpi, and Guarna (2007) discussed the significance of bicyclic amino acids in drug discovery, focusing on their role as peptidomimetics and reverse turn mimetics. The constraint these structures impose can control the conformational preferences of peptides, offering a strategic approach to developing new drug candidates (Trabocchi, Scarpi, & Guarna, 2007).

Synthesis and Adrenoceptor Activity

Beaumont et al. (1983) explored the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. This research indicates the potential of such compounds, by extension including this compound, in modulating receptor activity, thus highlighting their relevance in medicinal chemistry and pharmacology (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Analytical Characterization of Arylcyclohexylamines

De Paoli et al. (2013) provided analytical profiles for psychoactive arylcyclohexylamines, demonstrating the importance of structural characterization in understanding the pharmacological potential and safety profile of these compounds. Such analytical insights are crucial for the regulatory monitoring and scientific investigation of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUFFPIQCIEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198668
Record name Cycloheptanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5062-68-0
Record name Cycloheptylamine, 1-aminomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanemethanamine, 1-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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